

A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide

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Compound of Interest

Compound Name: 2-Cyano-2-(hydroxyimino)acetamide

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (2E)-2-cyano-2-(hydroxyimino)acetamide, a key intermediate in the synthesis of various agrochemicals and a molecule of interest for further derivatization in drug discovery. This document outlines its chemical properties, synthesis protocols, and its pivotal role as a precursor to the fungicide cymoxanil.

Chemical Identity and Properties

The compound with the chemical name **2-cyano-2-(hydroxyimino)acetamide** is most accurately identified by its IUPAC name, which specifies the stereochemistry of the oxime group.

IUPAC Name: (2E)-2-cyano-2-hydroxyiminoacetamide[1]

This nomenclature denotes the E configuration of the hydroxyimino group relative to the cyano group. The Z isomer, (2Z)-2-cyano-2-(hydroxyimino)acetamide, also exists[2].

Alternative Names:

- 2-Cyano-2-oximinoacetamide[2]

- (E)-carbamoylmethanecarbonimidoyl cyanide[1]
- 2-Amino-N-Hydroxy-2-oxoacetimidoyl cyanide[2]

Physicochemical Properties:

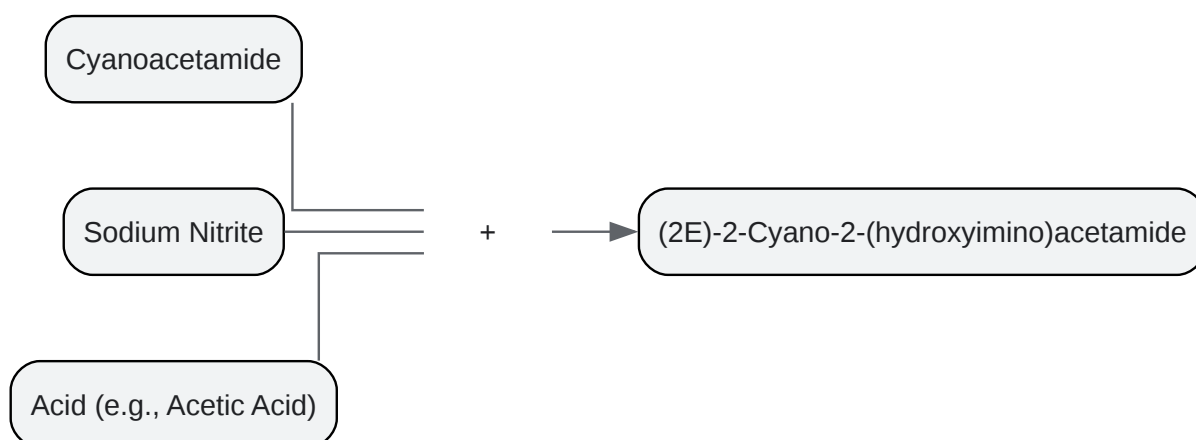
A summary of the key physicochemical properties of **2-cyano-2-(hydroxyimino)acetamide** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[1]
Molecular Weight	113.08 g/mol	[1][2]
CAS Number	3849-20-5	[1][2]
Melting Point	183 °C (decomposes)	[3]
Boiling Point	321.5 °C at 760 mmHg	[3]
Density	1.54 g/cm ³	[3]
pKa	7.96 ± 0.10 (Predicted)	[3]
LogP	-0.474	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	4	[3]

Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

The primary synthetic route to **2-cyano-2-(hydroxyimino)acetamide** involves the nitrosation of cyanoacetamide. This reaction is typically carried out using a nitrite salt, such as sodium nitrite, in the presence of an acid[4].

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **2-cyano-2-(hydroxyimino)acetamide**.

Experimental Protocol: Synthesis of **2-Cyano-2-(hydroxyimino)acetamide** Salts

The following protocol is a generalized procedure based on established methods for the synthesis of **2-cyano-2-(hydroxyimino)acetamide** salts[4].

Materials:

- Cyanoacetamide
- Sodium nitrite
- Proton-donating acid (e.g., acetic acid, hydrochloric acid)
- Aqueous solvent (water or a mixture of water and a water-miscible organic solvent)

Procedure:

- Dissolve cyanoacetamide in the aqueous solvent in a reaction vessel equipped with a stirrer and temperature control.
- Add the nitrite salt to the solution. The molar ratio of cyanoacetamide to nitrite is typically between 1:1 and 1:1.1.

- Slowly add the acid to the reaction mixture. To favor the formation of the salt directly and avoid cyclization or decomposition, a less than stoichiometric amount of acid is used, typically 0.1 to 0.5 moles of acid per mole of nitrite[4].
- Maintain the reaction temperature between 10°C and 70°C.
- After the reaction is complete, the product can be isolated by crystallization from the aqueous medium.
- The resulting salt can be used directly in subsequent reactions or can be neutralized to obtain the free oxime.

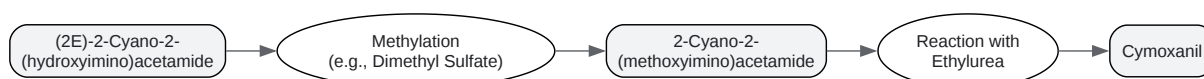
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Role as a Precursor to the Fungicide Cymoxanil

2-Cyano-2-(hydroxyimino)acetamide is a critical intermediate in the commercial synthesis of the fungicide cymoxanil[5][6]. Cymoxanil is effective against a range of plant pathogenic fungi, particularly those belonging to the Peronosporales order, such as downy mildew and late blight[6].

Synthesis of Cymoxanil:

The synthesis of cymoxanil from **2-cyano-2-(hydroxyimino)acetamide** involves a two-step process: methylation of the oxime group followed by reaction with ethylurea.



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Figure 2: Synthetic pathway from **2-cyano-2-(hydroxyimino)acetamide** to cymoxanil.

Experimental Protocol: Synthesis of Cymoxanil from **2-Cyano-2-(hydroxyimino)acetamide Sodium Salt**

The following is a generalized protocol for the methylation step in the synthesis of cymoxanil[7]
[8].

Materials:

- **2-Cyano-2-(hydroxyimino)acetamide** sodium salt
- Methylating agent (e.g., dimethyl sulfate, chloromethane)
- Phase transfer catalyst (e.g., benzyltriethylammonium chloride) - optional, particularly with chloromethane[7]
- Sodium hydroxide solution
- Solvent (e.g., methanol/water mixture)

Procedure:

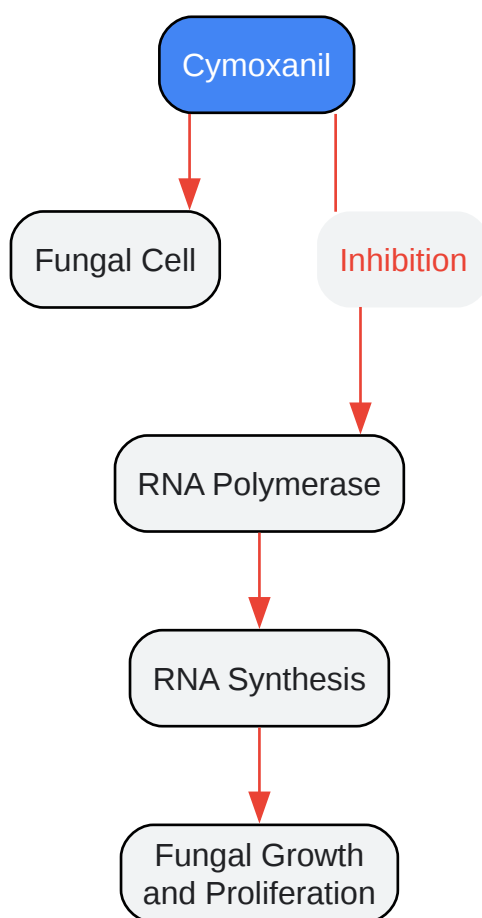
- Prepare a solution or slurry of **2-cyano-2-(hydroxyimino)acetamide** sodium salt in the chosen solvent system.
- If using chloromethane, add a phase transfer catalyst.
- Slowly add the methylating agent to the reaction mixture while maintaining the temperature between 10-35°C.
- During the addition of the methylating agent, maintain the pH of the reaction mixture between 6 and 7 by the controlled addition of a sodium hydroxide solution.
- After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 1-5 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).
- Upon completion, cool the reaction mixture to 0-5°C to induce crystallization of the cymoxanil product.
- Collect the solid product by filtration, wash with water, and dry under reduced pressure.

Biological Activity and Mechanism of Action

While **2-cyano-2-(hydroxyimino)acetamide** is primarily valued as a synthetic intermediate, its derivatives, most notably cymoxanil, exhibit significant biological activity.

Mechanism of Action of Cymoxanil:

Cymoxanil is a systemic fungicide with both protective and curative properties[6]. Its primary mode of action is the inhibition of RNA synthesis in susceptible fungi[5]. This disruption of a fundamental cellular process leads to the cessation of fungal growth and development.



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Figure 3: Proposed mechanism of action for cymoxanil.

Quantitative Data:

Direct quantitative biological data for **2-cyano-2-(hydroxyimino)acetamide** is not readily available in the reviewed literature. However, data for some of its derivatives highlight the potential for biological activity within this chemical class.

Compound	Organism	Assay	Result (LC ₅₀)	Source
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide	Aphis craccivora (nymphs)	Insecticidal Activity (24h)	0.192 ppm	[9] [10]
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide	Aphis craccivora (nymphs)	Insecticidal Activity (48h)	0.041 ppm	[9] [10]
3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide	Aphis craccivora (nymphs)	Insecticidal Activity (24h)	0.841 ppm	[9] [10]
3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide	Aphis craccivora (nymphs)	Insecticidal Activity (48h)	0.095 ppm	[9] [10]

Experimental Protocols for Biological Evaluation

To assess the biological activity of **2-cyano-2-(hydroxyimino)acetamide** and its derivatives, standard in vitro assays can be employed.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the fungicidal activity of a compound[\[11\]](#).

Materials:

- Test compound
- Dimethyl sulfoxide (DMSO)

- Potato Dextrose Agar (PDA)
- Fungal cultures (e.g., *Sclerotinia sclerotiorum*, *Botrytis cinerea*)
- Sterile petri dishes
- Cork borer (5 mm diameter)

Procedure:

- Dissolve the test compound in DMSO to create a stock solution.
- Prepare a series of dilutions of the stock solution and add them to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
- Pour the PDA containing the test compound into sterile petri dishes. A control plate containing PDA with the same concentration of DMSO should also be prepared.
- Once the agar has solidified, inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
- Incubate the plates at 25°C in the dark.
- Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition using the following formula:
 - $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$
 - Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
- The IC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound[12].

Materials:

- Test compound
- Mammalian cell line (e.g., HeLa, HepG2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a series of dilutions of the test compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- The IC₅₀ value (the concentration that reduces cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Conclusion

(2E)-2-Cyano-2-(hydroxyimino)acetamide is a versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable building block, particularly in the agrochemical industry for the production of the fungicide cymoxanil. While the direct biological activity of this compound is not extensively documented, the potent fungicidal action of its derivative, cymoxanil, underscores the potential of the cyano(hydroxyimino)acetamide scaffold. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation could lead to the discovery of new therapeutic agents or agrochemicals. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and evaluate the biological potential of this and related compounds.

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